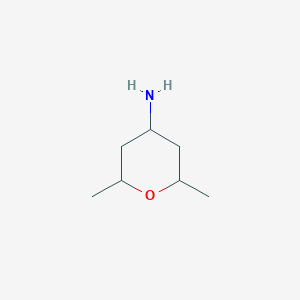

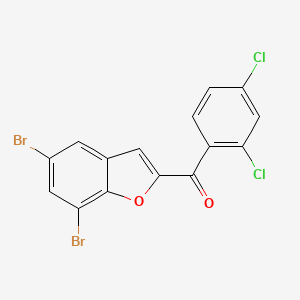

![molecular formula C26H30N2O6 B2560751 3-[1-(9H-Fluoren-9-ylmethoxycarbonyl)azetidin-3-yl]-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid CAS No. 2384499-22-1](/img/structure/B2560751.png)

3-[1-(9H-Fluoren-9-ylmethoxycarbonyl)azetidin-3-yl]-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

3-[1-(9H-Fluoren-9-ylmethoxycarbonyl)azetidin-3-yl]-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid is a useful research compound. Its molecular formula is C26H30N2O6 and its molecular weight is 466.534. The purity is usually 95%.

BenchChem offers high-quality 3-[1-(9H-Fluoren-9-ylmethoxycarbonyl)azetidin-3-yl]-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-[1-(9H-Fluoren-9-ylmethoxycarbonyl)azetidin-3-yl]-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid including the price, delivery time, and more detailed information at info@benchchem.com.

科学的研究の応用

Protecting Groups in Organic Synthesis

The fluoren-9-ylmethoxycarbonyl (Fmoc) group is utilized to protect hydroxy-groups during the synthesis of complex molecules. This protecting group is especially valuable because it can be removed under mild conditions without affecting other sensitive functional groups. For instance, in the synthesis of an octathymidylic acid fragment, the Fmoc group was employed to protect hydroxy-groups, demonstrating its compatibility with various acid- and base-labile protecting groups and its ease of removal by the action of triethylamine in dry pyridine solution (C. Gioeli, J. Chattopadhyaya, 1982).

Synthesis of β-Lactam Antibiotics

The compound is part of a broader class of azetidinyl compounds used in the synthesis of new β-lactam antibiotics. These compounds are synthesized through a series of steps starting from serine and threonine, leading to the creation of azetidinones which serve as key intermediates. The synthesis demonstrates significant antimicrobial activity, particularly against Gram-negative bacteria, highlighting the potential of azetidinyl compounds in antibiotic development (S. Woulfe, M. Miller, 1985).

Polyurethane Dispersion and Curing

In the development of polyurethane (PU) dispersions, an azetidine-containing compound was synthesized and introduced into an isocyanate-terminated carboxylic acid-containing PU prepolymer as the end group. This led to the creation of a self-curable aqueous-based PU dispersion that could undergo a ring-opening reaction to form a polymeric network structure. This study demonstrates the utility of azetidine groups in the development of new materials with potential applications in coatings and adhesives (Shih-Chieh Wang et al., 2006).

Solid-Phase Synthesis of Peptide Amides

The Fmoc group has been pivotal in the solid-phase synthesis of peptide amides, where it is used as a temporary protecting group for amino acids. This approach has facilitated the synthesis of peptides with 'difficult sequences' by inhibiting interchain association, demonstrating the Fmoc group's value in peptide chemistry (T. Johnson et al., 1993).

Safety and Hazards

The compound has been classified with the GHS07 pictogram, indicating that it may cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and wearing protective gloves/protective clothing/eye protection/face protection .

特性

IUPAC Name |

3-[1-(9H-fluoren-9-ylmethoxycarbonyl)azetidin-3-yl]-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H30N2O6/c1-26(2,3)34-24(31)27-22(23(29)30)12-16-13-28(14-16)25(32)33-15-21-19-10-6-4-8-17(19)18-9-5-7-11-20(18)21/h4-11,16,21-22H,12-15H2,1-3H3,(H,27,31)(H,29,30) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NFKIIQLLEVUBHW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(CC1CN(C1)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H30N2O6 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

466.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-[1-(9H-Fluoren-9-ylmethoxycarbonyl)azetidin-3-yl]-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

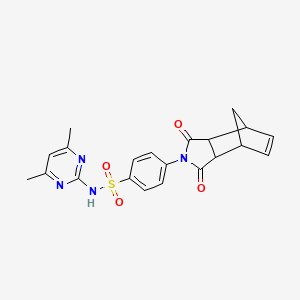

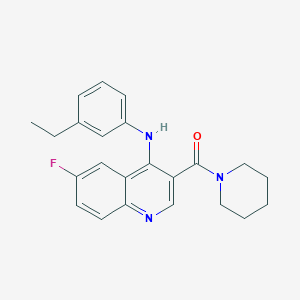

![ethyl 2-(1,7-dimethyl-2,4-dioxo-8-(o-tolyl)-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetate](/img/structure/B2560674.png)

![3-(1-methyl-1H-pyrazol-4-yl)-1-[4-(thiophen-3-yl)benzoyl]piperidine](/img/structure/B2560676.png)

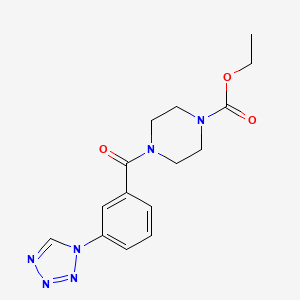

![(4-(3-(Furan-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperazin-1-yl)(2-(methylamino)phenyl)methanone](/img/structure/B2560677.png)

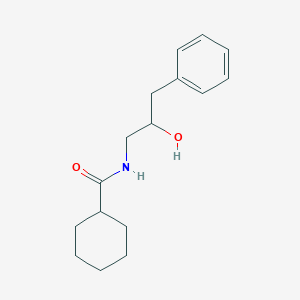

![2-[3-[(3,5-Dimethylphenyl)methyl]-1-bicyclo[1.1.1]pentanyl]-2-(phenylmethoxycarbonylamino)acetic acid](/img/structure/B2560687.png)

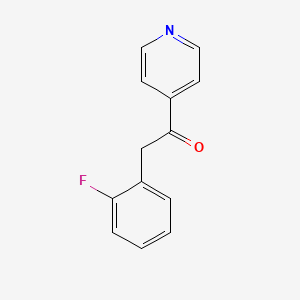

![2-[4-(5-Methylpyrimidin-4-yl)piperazin-1-yl]pyridine-4-carbonitrile](/img/structure/B2560689.png)

![Prop-2-yn-1-yl 3-chloro-4-[(2,4-dichlorobenzyl)oxy]benzoate](/img/structure/B2560690.png)